2-(2-Aminophenylthio)acetic acid

Conformational analysis Infrared spectroscopy Molecular recognition

2-(2-Aminophenylthio)acetic acid (CAS 94-56-4, MFCD06740828), synonymously named 2-[(2-aminophenyl)sulfanyl]acetic acid, is a bifunctional aromatic building block of molecular formula C₈H₉NO₂S and molecular weight 183.23 g·mol⁻¹. The compound features an ortho-amino group on the phenyl ring adjacent to a thioether linkage that connects to an acetic acid moiety, yielding three chemically distinct functional loci: a primary aromatic amine, a thioether sulfur, and a carboxylic acid.

Molecular Formula C8H9NO2S
Molecular Weight 183.23
CAS No. 94-56-4
Cat. No. B2947712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminophenylthio)acetic acid
CAS94-56-4
Molecular FormulaC8H9NO2S
Molecular Weight183.23
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)SCC(=O)O
InChIInChI=1S/C8H9NO2S/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11)
InChIKeyUQDYTUWNBVAHEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminophenylthio)acetic Acid (CAS 94-56-4) – Structural Identity and Core Physicochemical Profile for Procurement Evaluation


2-(2-Aminophenylthio)acetic acid (CAS 94-56-4, MFCD06740828), synonymously named 2-[(2-aminophenyl)sulfanyl]acetic acid, is a bifunctional aromatic building block of molecular formula C₈H₉NO₂S and molecular weight 183.23 g·mol⁻¹ [1]. The compound features an ortho-amino group on the phenyl ring adjacent to a thioether linkage that connects to an acetic acid moiety, yielding three chemically distinct functional loci: a primary aromatic amine, a thioether sulfur, and a carboxylic acid. Its computed XLogP3 is 1.3, topological polar surface area is 88.6 Ų, and it presents two hydrogen bond donors and four hydrogen bond acceptors [1]. The compound is commercially supplied primarily at ≥95% purity and is classified as a research-grade intermediate for organic synthesis, coordination chemistry, and pharmaceutical derivatization [1].

Why 2-(2-Aminophenylthio)acetic Acid Cannot Be Replaced by Its Para-Isomer or Deaminated Analogs in Specialized Applications


The ortho-relationship between the –NH₂ and –SCH₂COOH groups in the target compound (CAS 94-56-4) creates a chelating geometry and an intramolecular hydrogen-bonding capability that are structurally impossible for the para-isomer 2-(4-aminophenylthio)acetic acid (CAS 104-18-7) and absent in non-aminated analogs such as (phenylthio)acetic acid [1]. These ortho-specific features govern metal-ion coordination stoichiometry, conformational pre-organization for benzothiazole cyclization, and chromatographic behavior, meaning that procurement of the incorrect regioisomer will produce qualitatively different reactivity profiles in ligand synthesis, analytical derivatization, and heterocycle formation [2].

Quantitative Comparator Evidence: 2-(2-Aminophenylthio)acetic Acid vs. the 4-Amino Isomer and Deaminated Analogs


Intramolecular Hydrogen-Bonding Propensity: Ortho-Substituted Phenylthioacetic Acids Display Chelated O–H Stretching Bands Absent in Para Analogs

Ortho-substituted phenylthioacetic acids exhibit intramolecular hydrogen bonding between the carboxylic O–H group and the ortho-substituent, producing a distinct low-frequency O–H stretching absorption in dilute CCl₄ solution [1]. In contrast, para-substituted analogs cannot form such an intramolecular chelate and display only the free O–H stretching band. Although the published IR data were collected on o-methoxy derivatives, the structural principle extends to o-amino congeners, which can engage in analogous N–H···O or O–H···N hydrogen bonds, as confirmed by NMR and DFT evidence in related ortho-aminophenyl benzothiazole systems [2]. This conformational locking differentiates the ortho isomer from the para isomer in any application where molecular shape pre-organization matters.

Conformational analysis Infrared spectroscopy Molecular recognition

Metal-Ion Sorption Selectivity: 2-(2-Aminophenylthio)acetic Acid-Functionalized Resin Exhibits Quantifiable Pb(II) Uptake Capacity

Chloromethyl polystyrene functionalized with 2-aminothiophenyl S-acetic acid (the target compound) via microwave-assisted synthesis yielded a chelating resin with a maximum Pb(II) sorption capacity of 0.03 mmol·g⁻¹ at pH 5.5–6.0 and a recovery of 98.9 ± 3.5% at the 99% confidence level with a detection limit of 40.6 ng·mL⁻¹ [1]. In contrast, the para-isomer 2-(4-aminophenylthio)acetic acid is commercially developed and marketed as an analytical reagent for nitrite ion determination via diazotization and colorimetric detection, not for metal chelation . No comparable Pb(II) sorption data exist for the para isomer covalently anchored to a solid support, indicating that the ortho arrangement of amine and thioether/carboxylate groups is the structural prerequisite for effective bidentate metal coordination in this resin format.

Solid-phase extraction Chelating resin Trace metal analysis

Regiospecific Synthetic Utility: Ortho-Isomer Enables Direct Benzothiazole Cyclization; Para-Isomer Serves Nitrite Detection

2-(2-Aminophenylthio)acetic acid serves as a direct precursor for benzothiazole and benzothiazole-derived fluorophores: the ortho arrangement of amine and thioether permits intramolecular cyclocondensation to form the fused thiazole ring [1]. The compound has been explicitly employed to generate 2-(2′-aminophenyl)benzothiazole cores, which are tunable fluorescent scaffolds with documented applications in coordination chemistry, sensing, and medicinal chemistry [2]. In addition, its anthraquinone derivative 2-(2-aminophenylthio)-1,4-dihydroxyanthraquinone undergoes Pschorr cyclization to a blue heterocyclic dye for synthetic-polymer fibers [3]. The para-isomer, by contrast, is primarily valorized as a nitrite analytical reagent that forms a red azo dye with nitrous acid . The regioisomers thus address orthogonal application domains.

Heterocycle synthesis Benzothiazole formation Dye chemistry

Commercial Purity Grade and Supplier Specification Divergence Between Ortho and Para Isomers

Commercially, 2-(2-aminophenylthio)acetic acid (CAS 94-56-4) is predominantly offered at ≥95% purity from major research-chemical suppliers (Combi-Blocks SS-3462, A2B Chem, Aladdin) . The para-isomer 2-(4-aminophenylthio)acetic acid (CAS 104-18-7) is routinely available at ≥97% to ≥98.0% purity from Sigma-Aldrich, Aladdin, and MolCore . Additionally, the para isomer has a well-characterized melting point of 197–203 °C and a density of 1.35 g·cm⁻³, serving as an identity and purity check , whereas analogous experimentally verified melting-point data for the ortho isomer remain sparsely documented in public supplier specifications. This asymmetry in physicochemical documentation directly impacts incoming quality-control (QC) protocols during procurement.

Chemical procurement Purity specification Quality control

Cost-per-Gram Divergence: Ortho Isomer Commands a Significant Price Premium over the Para Isomer

Pricing data aggregated from multiple suppliers indicates that 2-(2-aminophenylthio)acetic acid (CAS 94-56-4) is priced at approximately $153–$161 per gram (≥95% purity, 1 g scale) [1], whereas the para-isomer 2-(4-aminophenylthio)acetic acid (CAS 104-18-7) is available at approximately $48–$52 per gram (≥97% purity, 1 g scale) . This represents a roughly 3.1× to 3.4× price multiplier for the ortho isomer on a per-gram basis, attributable to lower commercial demand volume, fewer large-scale suppliers, and more specialized synthetic utility. At the 5 g scale, the ortho isomer is priced at $575–$612 [1] versus $208–$214 for the para isomer , maintaining a consistent ~2.8× differential.

Procurement economics Cost comparison Budget planning

Literature Documentation Density: Ortho Isomer Is Under-Characterized Relative to the Para Isomer in Public Databases

A systematic comparison of publicly available physicochemical and biological data reveals a marked asymmetry: the para-isomer 2-(4-aminophenylthio)acetic acid (CAS 104-18-7) is indexed in Sigma-Aldrich, ChemSpider, and multiple peer-reviewed analytical-methods collections with validated melting point (197–203 °C), predicted pKa (3.21 ± 0.10), and documented application notes for nitrite detection and peptide synthesis . The ortho-isomer 2-(2-aminophenylthio)acetic acid (CAS 94-56-4) lacks a widely accepted experimental melting point, has no reported pKa, and is absent from PubMed-indexed biological-activity studies as a discrete entity [1]. This data gap constitutes a procurement risk: end-users must independently generate or commission fundamental characterization data that are pre-existing for the para isomer.

Data availability Quality assurance Risk assessment

Evidence-Backed Application Scenarios for 2-(2-Aminophenylthio)acetic Acid (CAS 94-56-4) Based on Ortho-Specific Differentiation


Solid-Phase Extraction Resin Development for Trace Pb(II) Determination in Environmental Matrices

The demonstrated Pb(II) sorption capacity of 0.03 mmol·g⁻¹ at pH 5.5–6.0 with 98.9% recovery [1] supports the use of 2-(2-aminophenylthio)acetic acid as a functional monomer for microwave-assisted polystyrene resin synthesis. This ortho-isomer-specific application exploits the proximity of the aniline nitrogen and the thioether/carboxylate oxygens to form a bidentate chelate pocket. The para isomer cannot replicate this coordination geometry and is instead optimized for nitrite colorimetry . Environmental analytical laboratories developing in-house SPE cartridges for Pb(II) preconcentration prior to FAAS or ICP-MS analysis should procure the ortho isomer exclusively.

Synthesis of 2-(2′-Aminophenyl)benzothiazole Fluorescent Cores for Sensing and Bioimaging

The ortho arrangement of –NH₂ and –SCH₂COOH enables direct intramolecular cyclocondensation to afford 2-(2′-aminophenyl)benzothiazole (2-NH₂-pbt), a tunable fluorescent scaffold with documented applications in Hg²⁺ sensing, coordination chemistry, and medicinal-chemistry programs [1]. The para isomer cannot yield the same fused benzothiazole product via intramolecular cyclization. Medicinal chemistry groups synthesizing fluorescent probes or metal sensors based on the 2-NH₂-pbt core should select the ortho isomer as the key building block.

Anthraquinone Disperse Dye Synthesis for Synthetic-Polymer Fiber Coloration

2-(2-Aminophenylthio)-1,4-dihydroxyanthraquinone, derived from the target compound, undergoes Pschorr intramolecular cyclization to produce 7-hydroxy-14H-naphtho[2,3-a]phenothiazine-8,13-dione, a blue disperse dye with substantivity for polyester fibers [1]. This dye-chemistry application is explicitly ortho-isomer-dependent; the cyclization requires the amino group in the 2-position relative to the thioether. Textile-chemistry R&D laboratories formulating anthraquinone-based disperse dyes for hydrophobic synthetic fibers derive unique chromophoric value from the ortho isomer that cannot be obtained from the para analog.

Chelating Ligand Scaffold Design for Transition-Metal Coordination Chemistry

The ortho-bifunctional architecture (aniline N + thioether S + carboxylate O) provides a tridentate (N,S,O) or bidentate (N,O or S,O) ligand framework for Ni(II), Co(II), Cu(II), Zn(II), and Cd(II) complexation, as evidenced by structurally related 2-aminophenylthioether ligand systems [1]. The intramolecular hydrogen-bonding capability of the ortho isomer pre-organizes the ligand conformation for metal binding, a feature absent in the para isomer. Inorganic chemists designing Schiff-base ligands or mixed-donor coordination complexes for catalysis or materials science should procure the ortho isomer to access this chelation-competent geometry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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